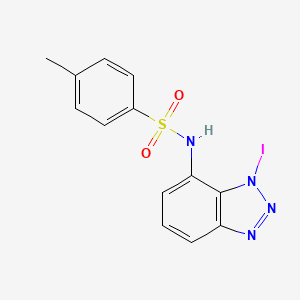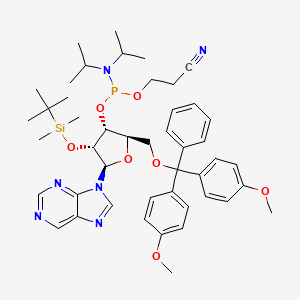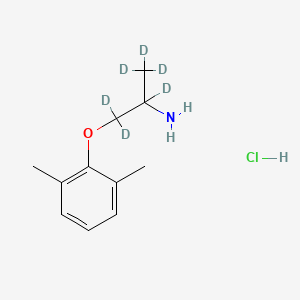
Mexiletine-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mexiletine-d6 Hydrochloride is a deuterated form of Mexiletine Hydrochloride, a class 1B antiarrhythmic agent. It is used primarily in the treatment of ventricular arrhythmias. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mexiletine-d6 Hydrochloride involves the deuteration of Mexiletine. The process typically includes the following steps:
Deuteration of Starting Material: The starting material, often a precursor to Mexiletine, is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Mexiletine-d6: The deuterated intermediate is then reacted with appropriate reagents to form Mexiletine-d6.
Hydrochloride Formation: Finally, Mexiletine-d6 is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of the starting material are deuterated using deuterium gas and a suitable catalyst.
Reaction Optimization: The reaction conditions are optimized to ensure high yield and purity of Mexiletine-d6.
Purification and Crystallization: The product is purified through crystallization and other separation techniques to obtain this compound in its pure form.
化学反応の分析
Types of Reactions
Mexiletine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Mexiletine-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Mexiletine-d6 to its reduced forms.
Substitution: Mexiletine-d6 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Mexiletine-d6 Hydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.
Metabolic Pathway Analysis: Researchers use Mexiletine-d6 to study the metabolic pathways and identify metabolites.
Drug Interaction Studies: It helps in understanding how Mexiletine interacts with other drugs at the molecular level.
Biological Research: Used in studies related to cardiac arrhythmias and other medical conditions.
作用機序
Mexiletine-d6 Hydrochloride works by inhibiting the inward sodium current required for the initiation and conduction of impulses in the heart. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing arrhythmias. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of cardiac action potentials.
類似化合物との比較
Similar Compounds
Lidocaine: Another class 1B antiarrhythmic agent with similar properties but different pharmacokinetics.
Amiodarone: A class III antiarrhythmic agent with broader applications but different mechanisms.
Propranolol: A beta-blocker with antiarrhythmic properties but different molecular targets.
Uniqueness
Mexiletine-d6 Hydrochloride is unique due to its deuterated nature, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies. Its stability and ability to be tracked precisely make it a valuable tool in scientific research.
特性
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i3D3,7D2,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-SJPQGYSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=CC=C1C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
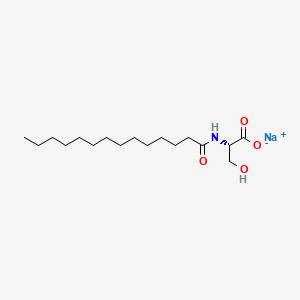
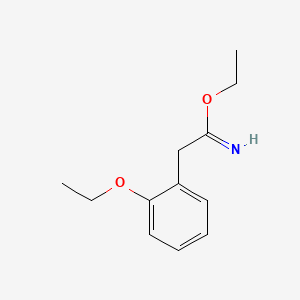
![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)
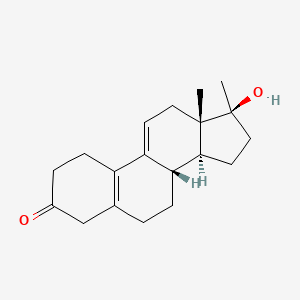
![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)
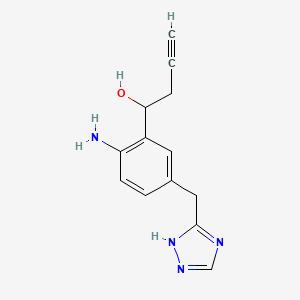
amino}ethan-1-ol](/img/structure/B589810.png)
